5-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline
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Overview
Description
5-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is an organofluorine compound with the molecular formula C8H6BrF4N It is characterized by the presence of bromine, fluorine, and trifluoroethyl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 2-fluoroaniline, followed by the reaction with 2,2,2-trifluoroethylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, fluorine, and trifluoroethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluoroaniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-Amino-4-bromobenzotrifluoride
Uniqueness
5-Bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline is unique due to the combination of bromine, fluorine, and trifluoroethyl groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C8H6BrF4N |
---|---|
Molecular Weight |
272.04 g/mol |
IUPAC Name |
5-bromo-2-fluoro-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C8H6BrF4N/c9-5-1-2-6(10)7(3-5)14-4-8(11,12)13/h1-3,14H,4H2 |
InChI Key |
GDVPRRVOZHVKQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)NCC(F)(F)F)F |
Origin of Product |
United States |
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